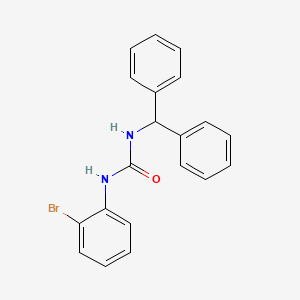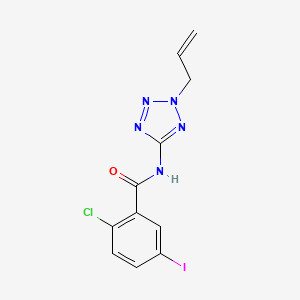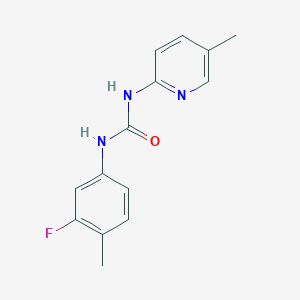![molecular formula C16H12BrN3O2S B4585935 3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)
3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions including the condensation of arylisothiocyanates or thiophene-2-isothiocyanate with 2-aminothiazole, often in the presence of phase transfer catalysts like tetrabutylammonium bromide (Saeed et al., 2010). These processes highlight the methods that could potentially be adapted for synthesizing the compound , emphasizing the role of catalytic reduction and the use of specific reagents to achieve desired heterocyclic frameworks.
Molecular Structure Analysis
Structural analysis of related compounds has been performed through various spectroscopic techniques, including IR, NMR, and X-ray crystallography, elucidating the molecular arrangements and confirming the presence of thiazolo and triazinone rings (Hori et al., 2009). These studies are crucial for understanding the geometric and electronic structure of the compound, which directly influences its reactivity and physical properties.
Chemical Reactions and Properties
The chemical reactivity of thiazolo[3,2-a][1,3,5]triazin-6(7H)-ones involves interactions with various reagents to form derivatives through substitution, addition, or cyclization reactions, as demonstrated in the synthesis of related compounds (Liu et al., 2013). These reactions are influenced by the electronic nature of the functional groups present and the overall molecular structure, offering pathways to modify the compound for specific applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. While specific data on the compound may not be available, related research indicates that these properties can be characterized using techniques like X-ray crystallography and DFT modeling, providing insights into the compound's stability, phase behavior, and intermolecular interactions (Thabet et al., 2020).
Chemical Properties Analysis
Chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and photophysical properties, are crucial for understanding the compound's behavior in various environments and potential applications. Studies on similar compounds provide a foundation for predicting how the compound might react under different chemical conditions (Sarhan et al., 2008).
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Activity
Research has been conducted on derivatives of thiazolo[3,2-a][1,3,5]triazine for their potential antifungal and antimicrobial properties. For instance, compounds synthesized with structural similarities to the subject compound have shown promising antifungal activity against various strains. This suggests potential applications in developing new antimicrobial agents (Saeed, Rashid, Jones, & Yunas, 2010).
Synthesis and Characterization of Heterocyclic Compounds
Several studies focus on the synthesis and characterization of thiazolo[3,2-a][1,3,5]triazine derivatives and their potential applications in medicinal chemistry. These compounds, related to the subject chemical, have been synthesized through various reactions, showcasing the versatility of this scaffold in the development of heterocyclic compounds with potential biological activities (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Applications in Organic Electronics and Materials Science
The structural framework of thiazolo[3,2-a][1,3,5]triazine derivatives has been explored for applications in organic electronics and materials science. For example, derivatives have been utilized in the synthesis of covalent-organic polymers with luminescent properties, indicating their potential use in the detection of nitroaromatic explosives and small organic molecules (Xiang & Cao, 2012). Additionally, these compounds have been studied for their utility in dye-sensitized solar cells, suggesting their relevance in renewable energy technologies (Naka et al., 2016).
Antitumor Activity
Some derivatives have also been evaluated for their antitumor activity, although specific compounds in this chemical class were found to be inactive in in vitro anti-HIV evaluation. This highlights the importance of continuing research to explore the full potential of thiazolo[3,2-a][1,3,5]triazine derivatives in oncology (Liu, Shih, & Lee, 1993).
Eigenschaften
IUPAC Name |
(7Z)-3-(3-bromophenyl)-7-(furan-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-11-3-1-4-12(7-11)19-9-18-16-20(10-19)15(21)14(23-16)8-13-5-2-6-22-13/h1-8H,9-10H2/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZOGJIHATWXBD-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)C(=CC4=CC=CO4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)/C(=C/C4=CC=CO4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)
![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)
![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)


![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)
![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)

![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)
![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)